molecular formula C16H42Cl4N4O2 B12783138 Ivospemin tetrahydrochloride CAS No. 259657-09-5

Ivospemin tetrahydrochloride

Cat. No.: B12783138
CAS No.: 259657-09-5
M. Wt: 464.3 g/mol
InChI Key: SCDBHUCANIJZED-VNMXSFETSA-N
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Preparation Methods

The synthesis of ivospemin tetrahydrochloride involves multiple steps, including the reaction of specific polyamine precursors under controlled conditions. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale reactions in specialized reactors, followed by rigorous purification processes to meet pharmaceutical standards .

Chemical Reactions Analysis

Ivospemin tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ivospemin tetrahydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ivospemin tetrahydrochloride involves its interaction with polyamine metabolic pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Ivospemin tetrahydrochloride is unique among polyamine analogues due to its specific structure and mechanism of action. Similar compounds include:

    Spermine: A naturally occurring polyamine involved in cellular metabolism.

    Spermidine: Another natural polyamine with roles in cellular growth and proliferation.

    N1,N12-Diethylspermine: A synthetic polyamine analogue with similar properties but different efficacy and toxicity profiles.

This compound stands out due to its enhanced ability to inhibit polyamine biosynthesis and induce catabolism, making it a potent candidate for cancer therapy .

Properties

CAS No.

259657-09-5

Molecular Formula

C16H42Cl4N4O2

Molecular Weight

464.3 g/mol

IUPAC Name

(2S)-4-(ethylamino)-1-[4-[[(2S)-4-(ethylamino)-2-hydroxybutyl]amino]butylamino]butan-2-ol;tetrahydrochloride

InChI

InChI=1S/C16H38N4O2.4ClH/c1-3-17-11-7-15(21)13-19-9-5-6-10-20-14-16(22)8-12-18-4-2;;;;/h15-22H,3-14H2,1-2H3;4*1H/t15-,16-;;;;/m0..../s1

InChI Key

SCDBHUCANIJZED-VNMXSFETSA-N

Isomeric SMILES

CCNCC[C@@H](CNCCCCNC[C@H](CCNCC)O)O.Cl.Cl.Cl.Cl

Canonical SMILES

CCNCCC(CNCCCCNCC(CCNCC)O)O.Cl.Cl.Cl.Cl

Origin of Product

United States

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